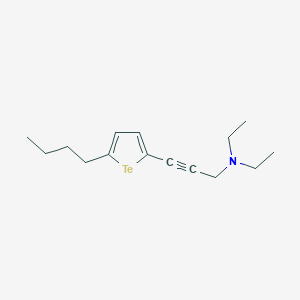![molecular formula C17H19NO B14192636 2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol CAS No. 922191-52-4](/img/structure/B14192636.png)
2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenol group and an amino group attached to a phenylbutenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol typically involves the reaction of 2-aminophenol with (1R,2S)-2-methyl-1-phenylbut-3-en-1-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the amino group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-Amino-1,2-diphenylethanol
- (1R,2S)-2-Methylamino-1-phenylpropyl acetate
Uniqueness
2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol is unique due to its specific structural features, such as the presence of both phenol and amino groups attached to a phenylbutenyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
922191-52-4 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-[[(1R,2S)-2-methyl-1-phenylbut-3-enyl]amino]phenol |
InChI |
InChI=1S/C17H19NO/c1-3-13(2)17(14-9-5-4-6-10-14)18-15-11-7-8-12-16(15)19/h3-13,17-19H,1H2,2H3/t13-,17+/m0/s1 |
InChI Key |
VRNNXDQQUZCILH-SUMWQHHRSA-N |
Isomeric SMILES |
C[C@@H](C=C)[C@H](C1=CC=CC=C1)NC2=CC=CC=C2O |
Canonical SMILES |
CC(C=C)C(C1=CC=CC=C1)NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-Silolo[1,2-a]siline](/img/structure/B14192563.png)



![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)




![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)
![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)


